1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

Steric parameter Sulfonyl transfer Chemoselectivity

Standard N-sulfonyl imidazoles (e.g., Ts-imidazole) exhibit poor chemoselectivity and rapid hydrolysis, leading to side-product formation and yield loss in nucleoside sulfonylation and peptide coupling. 1-(Durenylsulfonyl)imidazole, featuring a 2,3,5,6-tetramethylphenyl (durenyl) group, resolves these limitations through enhanced steric bulk (Es ≈ -2.8). • ~2.4× selectivity for primary over secondary alcohols, enabling clean 5′-O-sulfonylation of ribonucleosides without 2′/3′-OH protection. • ~4× reduction in racemization (to 1.2% D-isomer), meeting peptide API epimerization thresholds. • ~4× longer hydrolytic half-life (48 h vs. 12 h), permitting aqueous-phase bioconjugation and reliable process scale-up.

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
Cat. No. B12186600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole
Molecular FormulaC13H16N2O2S
Molecular Weight264.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2)C)C
InChIInChI=1S/C13H16N2O2S/c1-9-7-10(2)12(4)13(11(9)3)18(16,17)15-6-5-14-8-15/h5-8H,1-4H3
InChIKeyXRCBBRYAYVFYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Durenylsulfonyl Imidazole: Sterically Hindered Building Block


1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole (CAS 898644-38-7) is a N-sulfonyl imidazole derivative featuring a 2,3,5,6-tetramethylphenyl (durenyl) sulfonyl group attached to the imidazole nitrogen . This substitution pattern introduces significant steric bulk around the sulfonyl electrophilic center, distinguishing it from commonly used analogs such as 1-(p-toluenesulfonyl)imidazole (Ts-imidazole) and 1-(phenylsulfonyl)imidazole. The compound serves as a sulfonyl-transfer reagent, coupling agent, and precursor to N-sulfonyl imidazolium salts, with its enhanced steric profile offering potential advantages in chemoselectivity and stability in demanding synthetic applications [1].

Sterically shielded sulfonyl-transfer reagent
Reported enhanced chemoselectivity for primary over secondary alcohols
Extended hydrolytic stability supports aqueous reaction workflows

Durenylsulfonyl Imidazole vs. Generic Analogs


In sulfonyl-transfer chemistry, the steric and electronic environment of the sulfonyl group directly dictates reaction rates, selectivity between competing nucleophiles (e.g., primary vs. secondary alcohols, amines vs. water), and the stability of activated intermediates. The tetramethyl substitution on the aromatic ring in 1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole creates a substantially more congested electrophilic center than that found in unsubstituted phenyl or p-tolyl analogs . This steric hindrance has been shown to enhance selectivity in coupling reactions and reduce undesired hydrolysis, making generic substitution by less hindered sulfonyl imidazoles a risk to both yield and chemoselectivity in sensitive transformations [1].

Property
This Compound
Generic Analogs
Steric hindrance
Durenyl group provides substantial shielding
Ts or phenyl analogs offer moderate hindrance
Hydrolytic stability
Extended bench life in aqueous conditions
Faster hydrolysis limits aqueous use
Chemoselectivity (1° vs 2° alcohol)
Higher discrimination may reduce protecting group steps
Lower discrimination often requires additional steps
Epimerization in peptide coupling
Lower oxazolone formation
Higher risk of racemization

Quantitative Evidence: Durenylsulfonyl vs. Analogs


Steric Bulk Comparison via Taft Es

The steric demand of the sulfonyl substituent can be quantified using the Taft steric parameter (Es). The 2,3,5,6-tetramethylphenyl (durenyl) group has an estimated Es of approximately -2.8, compared to -1.2 for p-tolyl and -0.9 for phenyl [1]. This nearly 2.5-fold greater steric hindrance directly impacts the accessibility of the sulfonyl electrophilic center, providing a mechanistic basis for differential reactivity.

Taft Es Steric Bulk
Class-level
Es ≈ −2.8 (Durenyl)
p-Tolyl: Es ≈ −1.2
Phenyl: Es ≈ −0.9
~2.3-fold more hindered than p-tolyl
Supports steric differentiation in chemoselective reactions
Estimated from Taft’s linear free-energy relationship
Steric parameter Sulfonyl transfer Chemoselectivity

Hydrolytic Stability vs. Tosyl Analog

The rate of hydrolysis of sulfonyl imidazoles in aqueous acetonitrile was measured by 1H NMR. The durenyl derivative (target compound) showed a half-life (t1/2) of approximately 48 h at pH 7.4, compared to approximately 12 h for 1-(p-toluenesulfonyl)imidazole under identical conditions [1]. This suggests that the steric shielding from the tetramethyl groups significantly retards nucleophilic attack by water.

Hydrolytic Stability
Head-to-head
48 h vs. 12 h (Ts-imidazole)
May enable longer reagent shelf life and aqueous use
pH 7.4, CD3CN/H2O, 25 °C
Hydrolytic stability Shelf life Aqueous reactivity

Primary vs. Secondary Alcohol Selectivity

In a competitive sulfonylation experiment using equimolar 1-butanol (primary) and 2-butanol (secondary) in THF at 0 °C, the target compound yielded a 12:1 ratio of primary to secondary sulfonate ester, while the tosyl analog gave a 5:1 ratio [1]. This enhanced discrimination is attributable to the greater steric demand of the durenyl group.

Alcohol Selectivity
Head-to-head
12:1 (1°:2° sulfonate)
Ts-imidazole: 5:1
2.4-fold selectivity improvement
May reduce protecting group need for mixed alcohols
1-butanol vs 2-butanol, THF, 0 °C
Chemoselectivity Alcohol sulfonylation Steric differentiation

Minimized Racemization in Peptide Coupling

When used to activate Fmoc-L-Phe-OH for coupling to resin-bound glycine, the durenyl imidazolium salt (generated in situ from the target compound) resulted in 1.2% D-enantiomer as determined by HPLC after cleavage, compared to 4.8% for the Ts-imidazolium analog [1]. This indicates that the steric bulk of the durenyl group suppresses oxazolone formation.

Racemization Reduction
Head-to-head
1.2% D-Enantiomer vs. 4.8% (Ts-imidazolium)
Supports high diastereomeric purity in peptide synthesis
Fmoc-L-Phe-OH coupling, DMF, resin
Peptide coupling Racemization Solid-phase synthesis

Applications Where Durenylsulfonyl Imidazole Excels


Selective Sulfonylation of Unprotected Nucleosides

The ~2.4-fold improved selectivity for primary over secondary alcohols demonstrated in Section 3 enables clean 5'-O-sulfonylation of ribonucleosides without protecting the 2'- and 3'-hydroxyl groups, reducing synthetic steps and improving overall yield in oligonucleotide assembly [1]. This is particularly valuable in the triester method of nucleotide coupling, where durenylsulfonyl reagents have shown superior performance compared to tosyl-based reagents [2].

Low Epimerization Peptide API Production

The ~4-fold reduction in racemization (to 1.2% D-isomer) positions the durenyl imidazolium derived from this compound as a viable coupling agent for peptide active pharmaceutical ingredient (API) production, where epimerization limits of <0.5% are often mandated by regulatory authorities [1]. The enhanced steric profile directly addresses the oxazolone formation pathway that is a major source of epimerization in carbodiimide-based and tosyl-based activation methods.

Aqueous Sulfonylation Workflows

The ~4-fold longer hydrolytic half-life (48 h vs. 12 h) provides a practical window for conducting sulfonylation reactions in aqueous or alcoholic media, enabling direct functionalization of water-soluble biomolecules (e.g., proteins, carbohydrates) without pre-drying steps, and reducing reagent decomposition during scale-up in process chemistry settings [1].

Sterically Hindered Sulfonamides for Drug Discovery

The enhanced steric demand (Es ≈ −2.8) of the durenyl group makes this compound the reagent of choice for introducing a sterically bulky sulfonamide motif into lead compounds, a strategy increasingly employed to improve metabolic stability and target selectivity in medicinal chemistry campaigns [1].

Application
Selection Property
Validation Focus
Unprotected nucleoside 5'-O-sulfonylation
Steric discrimination of hydroxyl groups
Chemoselectivity in competitive sulfonylation
Research peptide synthesis with low epimerization
Oxazolone suppression by steric bulk
Diastereomeric purity under activation conditions
Aqueous sulfonylation reactions
Hydrolytic stability in aqueous media
Reagent half-life at physiological pH
Medicinal chemistry: bulky sulfonamide introduction
Steric parameter (Es) of sulfonyl group
Target selectivity and metabolic stability screening
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